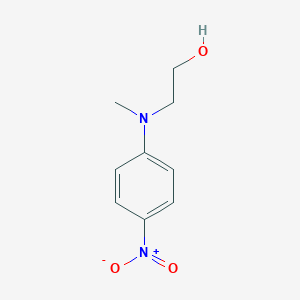

2-(Methyl(4-nitrophenyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(N-methyl-4-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUZCAZXFREZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404118 | |

| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-16-9 | |

| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methyl(4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyl(4-nitrophenyl)amino)ethanol, with the CAS number 18226-16-9, is a nitroaromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a 4-nitrophenyl moiety linked to an N-methylethanolamine side chain, provides a versatile scaffold for the development of novel bioactive molecules. The presence of the electron-withdrawing nitro group, a known pharmacophore in various therapeutic agents, coupled with the reactive hydroxyl and secondary amine functionalities, makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives.[1] This guide offers a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential applications in the realm of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-[methyl(4-nitrophenyl)amino]ethanol | |

| CAS Number | 18226-16-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.20 g/mol | [3][4] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point (Predicted) | 374.9 ± 27.0 °C | [5] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 14.52 ± 0.10 | [2] |

| LogP (Predicted) | 1.54650 | [5] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a suitable halo-nitroaromatic precursor with 2-(methylamino)ethanol.

Plausible Synthetic Pathway

A likely synthetic route involves the reaction of 4-fluoronitrobenzene with 2-(methylamino)ethanol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the protons ortho and meta to the nitro group appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methylene protons of the ethanol group would likely appear as two triplets, and the N-methyl group as a singlet.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. Signals for the two methylene carbons and the N-methyl carbon would also be present.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, O-H stretching of the alcohol (a broad peak around 3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

UV-Vis: The UV-Vis spectrum in a suitable solvent like ethanol is expected to show a strong absorption maximum characteristic of a nitrophenyl chromophore, likely in the range of 300-400 nm.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Determination of Solubility

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Sample Preparation: A known mass of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Blank Measurement: Record the absorbance of the pure solvent (the blank).

-

Sample Measurement: Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-600 nm).

Applications in Drug Development and Research

Nitroaromatic compounds are a well-established class of molecules with diverse biological activities. The nitro group can be reduced in vivo to form reactive intermediates that can exert therapeutic effects.[6]

-

Intermediate for Bioactive Molecules: this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The hydroxyl group can be derivatized, and the nitro group can be reduced to an amine, which can then be further functionalized.

-

Precursor for Azo Dyes: The amino group, which can be generated by the reduction of the nitro group, can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. Some azo dyes have been investigated for their medicinal properties.[7]

-

Pharmacological Relevance of the Nitro Group: The 4-nitrophenyl moiety is present in several known bioactive compounds. For instance, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have been investigated for their pharmacological properties.[8] The nitro group is a key feature in a number of antimicrobial and anticancer agents.[1]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its structural features, particularly the reactive hydroxyl and nitro groups, offer multiple avenues for chemical modification, enabling the creation of a library of derivatives for biological screening. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the design and development of new chemical entities with potential therapeutic applications. Further experimental validation of the predicted properties and exploration of its synthetic utility will undoubtedly continue to expand its role in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][9]

-

NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][10]

-

Balsamo, A., Crotti, P., Macchia, B., Macchia, F., & Del Tacca, M. (1977). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 20(1), 48–52. [Link][8]

-

Arctom Scientific. (n.d.). CAS NO. 18226-16-9 | this compound. Retrieved from [Link][4]

-

SIELC Technologies. (2018, February 16). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. Retrieved from [Link][11]

-

PubChem. (n.d.). Ethanol, 2,2'-((4-nitrophenyl)imino)bis-. Retrieved from [Link][12]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link][13]

-

Al-Ayed, A. S., Al-Hadeethi, Y. N., & Al-Jafari, A. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Molecules, 27(18), 5985. [Link][7]

-

Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Retrieved from [14]

-

ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link][15]

-

Balsamo, A., Crotti, P., Macchia, B., Macchia, F., Del Tacca, M., & Mazzanti, L. (1973). Conformation Effects on the Activity of Drugs. 4. Cyclic Analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and Evaluation of the Adrenergic Beta-Receptor Blocking Activity of 2-(p-nitrophenyl)-4-isopropylmorpholine. Journal of Medicinal Chemistry, 16(3), 224–227. [Link][16]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[[2-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-. Retrieved from [Link][17]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link][6]

-

PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

-

ResearchGate. (2022). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Retrieved from [Link][18]

-

Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M. Retrieved from [19]

-

Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link][20]

-

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link][21]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. Retrieved from [Link][22]

-

ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link][23]

-

Bulgarian Chemical Communications. (n.d.). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link][24]

-

NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][25]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-. Retrieved from [Link][26]

-

SpectraBase. (n.d.). 2-(3-Nitrophenyl)ethanol. Retrieved from [Link][27]

-

SpectraBase. (n.d.). (2E)-2-Methyl-3-(4-nitrophenyl)-1-phenylprop-2-en-1-ol. Retrieved from [Link][28]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 18226-16-9 [amp.chemicalbook.com]

- 3. 18226-16-9|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | C15H16N4O3 | CID 113246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 11. Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]- | SIELC Technologies [sielc.com]

- 12. Ethanol, 2,2'-((4-nitrophenyl)imino)bis- | C10H14N2O4 | CID 87515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 14. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Conformation effects on the activity of drugs. 4. Cyclic analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and evaluation of the adrenergic beta-receptor blocking activity of 2-(p-nitrophenyl)-4-isopropylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 18. ijisrt.com [ijisrt.com]

- 19. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 20. plantarchives.org [plantarchives.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bcc.bas.bg [bcc.bas.bg]

- 25. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 26. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 27. spectrabase.com [spectrabase.com]

- 28. spectrabase.com [spectrabase.com]

Section 1: Core Compound Identification and Properties

An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS: 18226-16-9)

Introduction

This compound, also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline, is a functionalized aromatic amine of significant interest in synthetic organic chemistry. Its structure incorporates a nitroaromatic core, a tertiary amine, and a primary alcohol, making it a versatile building block for more complex molecular architectures. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the amino group and the aromatic system. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and essential safety protocols, tailored for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18226-16-9 | [1][2] |

| IUPAC Name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | [1] |

| Synonyms | N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline; Ethanol, 2-[methyl(4-nitrophenyl)amino]- | [1][2] |

| Molecular Formula | C9H12N2O3 | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

Note: Experimental properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically upon synthesis.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved through the N-alkylation of a suitable precursor. The primary route involves the reaction of N-methyl-4-nitroaniline with an electrophilic two-carbon unit that introduces the hydroxyethyl moiety.

Primary Synthesis Pathway: N-Alkylation

The core of this synthesis is a nucleophilic substitution reaction. The secondary amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking an electrophilic source of the hydroxyethyl group, such as 2-chloroethanol.

Causality of Reagent Selection:

-

N-methyl-4-nitroaniline (Precursor): This is the logical starting material as it already contains the required methylamino and nitrophenyl groups. It is commercially available and can be synthesized from inexpensive 4-nitroaniline.[3][4]

-

2-Chloroethanol (Alkylating Agent): This reagent provides the desired hydroxyethyl group. The chlorine atom serves as a good leaving group, and the hydroxyl group is unreactive under the chosen conditions.

-

Base (e.g., K2CO3, NaHCO3): A non-nucleophilic base is crucial. The secondary amine on N-methyl-4-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the para-nitro group.[5] The base deprotonates the amine, generating a more potent nucleophilic anion and also neutralizes the HCl byproduct formed during the reaction.[1]

-

Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.[5]

Diagram of Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established N-alkylation methodologies for nitroanilines.[1][5] Researchers should perform initial small-scale trials to optimize conditions.

Part A: Synthesis of N-methyl-4-nitroaniline (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitroaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol.

-

Methylation: Add methyl iodide (1.2 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, filter the solid inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure N-methyl-4-nitroaniline as a yellow-orange solid.[3][4]

Part B: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with N-methyl-4-nitroaniline (1.0 eq.), sodium bicarbonate (1.2 eq.), and dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred mixture, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C. Stir vigorously for 12-24 hours. The reaction should be monitored by TLC to track the consumption of the starting material.

-

Quenching and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Section 3: Analytical Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required. This constitutes a self-validating system where orthogonal methods confirm the molecular structure.

| Technique | Purpose | Expected Observations |

| 1H NMR | Structural confirmation and purity | Aromatic protons in the 7-8 ppm range (two doublets), a singlet for the N-methyl group, and triplets for the two CH2 groups of the hydroxyethyl chain. The integration of peaks should correspond to the proton count. |

| 13C NMR | Carbon skeleton confirmation | Peaks corresponding to the aromatic carbons, the N-methyl carbon, and the two carbons of the hydroxyethyl group. |

| FT-IR | Functional group identification | Characteristic stretches for O-H (broad, ~3400 cm⁻¹), aromatic C-H, C=C (aromatic), and strong asymmetric/symmetric stretches for the N-O bonds of the nitro group (~1500 and ~1340 cm⁻¹). |

| Mass Spec (LC-MS) | Molecular weight verification | A parent ion peak [M+H]⁺ corresponding to a mass of 197.20 m/z. |

| HPLC | Purity assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >98%). |

Section 4: Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure makes it a valuable intermediate for synthesizing more complex target molecules.

Role as a Chemical Intermediate

The compound's bifunctionality (a nucleophilic hydroxyl group and a reducible nitro group) allows for sequential and selective modifications.

-

Dye and Pigment Synthesis: The nitroaniline chromophore is a common feature in disperse dyes. The nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes.

-

Pharmaceutical Synthesis: Nitroaromatic compounds are precursors to anilines, which are ubiquitous in medicinal chemistry. The hydroxyl group offers a site for esterification or etherification to attach other pharmacophores or modify solubility.

-

Materials Science: The structure is related to nonlinear optical (NLO) materials, where push-pull systems (electron-donating amino group and electron-withdrawing nitro group) are common motifs.[3]

Diagram of Potential Synthetic Utility

Caption: Synthetic pathways leveraging the functional groups of the title compound.

Section 5: Safety, Handling, and Storage

Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is based on data for structurally similar compounds and should be treated as a guideline. A substance-specific Safety Data Sheet (SDS) must be consulted.

GHS Hazard Classification (Predicted)

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] |

| Skin Sensitization | May cause an allergic skin reaction. |

| Eye Irritation | May cause serious eye irritation. |

| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemical-resistant gloves.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

-

BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis. Retrieved from BenchChem Technical Support.

-

BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. Retrieved from BenchChem Technical Support.

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS No. 18226-16-9), a key chemical intermediate. The document details its molecular characteristics, outlines a representative synthesis and purification protocol, and discusses methods for its analytical characterization. Furthermore, it explores its applications, with a focus on its role in the synthesis of disperse dyes and its potential as a building block in pharmaceutical development. Safety protocols and handling guidelines are also provided to ensure its proper and safe use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Introduction

This compound, also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline, is a nitroaromatic compound with significant utility in chemical synthesis. Its structure incorporates a 4-nitrophenyl group, which is a common pharmacophore and a precursor to the corresponding aniline, and a functionalized aminoethanol side chain. This combination of a reactive aromatic system and a modifiable side chain makes it a versatile intermediate for the synthesis of a variety of target molecules, including dyes and potentially bioactive compounds. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and also influences the electronic properties of molecules into which it is incorporated.

This guide will provide an in-depth exploration of the key technical aspects of this compound, from its fundamental properties to its synthesis and application, to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 18226-16-9 | |

| Appearance | Orange powder (predicted) | |

| Boiling Point | 385.4±32.0 °C (Predicted) | |

| Density | 1.299±0.06 g/cm³ (Predicted) | |

| Melting Point | 82-83 °C |

Synthesis and Purification

Caption: A generalized workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving nitroaromatics.[1]

Materials:

-

4-Chloronitrobenzene

-

N-Methylethanolamine

-

Potassium carbonate (anhydrous)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronitrobenzene (1.0 eq.), N-methylethanolamine (1.2 eq.), and potassium carbonate (1.5 eq.).

-

Add ethanol as the solvent to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution boiled for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not widely published, the following are the expected characteristics based on its structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons of the ethanol group, the methyl group on the nitrogen, and the hydroxyl proton. The aromatic protons will likely appear as two doublets in the downfield region. The methylene protons adjacent to the nitrogen and the hydroxyl group will appear as triplets. The methyl protons will be a singlet.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. Signals for the methylene carbons and the methyl carbon will also be present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretch of the alcohol (broad band around 3400 cm⁻¹)

-

C-H stretches of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹)

-

Asymmetric and symmetric N-O stretches of the nitro group (strong bands around 1520 cm⁻¹ and 1340 cm⁻¹)

-

C-N stretch (around 1300-1200 cm⁻¹)

-

C-O stretch of the alcohol (around 1050 cm⁻¹)

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethanol side chain or the nitro group.

Applications

This compound is a valuable intermediate in the synthesis of various organic molecules.

Synthesis of Disperse Dyes

Nitroanilines are well-established precursors in the synthesis of azo dyes.[3][4][5] The amino group of the corresponding aniline, obtained by reduction of the nitro group, can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The N-hydroxyethyl and N-methyl substituents on the amino group can modulate the color and fastness properties of the resulting dyes. These dyes are particularly useful for dyeing synthetic fibers like polyester.[4]

Potential in Pharmaceutical Synthesis

While specific examples of drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in many biologically active molecules. The 4-nitroaniline core is a precursor to the 1,4-phenylenediamine structure, which is found in numerous kinase inhibitors and other therapeutic agents. The N-hydroxyethyl group provides a handle for further functionalization or can contribute to the pharmacokinetic properties of a drug candidate. Therefore, this compound represents a potentially useful starting material for the synthesis of novel pharmaceutical compounds.

Safety and Handling

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Handle in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties. While detailed, published experimental data for this specific compound is somewhat limited, its synthesis, purification, and characterization can be reliably approached using standard organic chemistry techniques based on closely related analogues. Its primary application lies in the synthesis of disperse dyes, and it holds potential as a building block for the discovery of new pharmaceutical agents. Adherence to appropriate safety protocols is essential when handling this compound in a laboratory setting. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

-

PubChem. 2-(4-Nitroanilino)ethanol. [Link]

-

SIELC Technologies. Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

-

PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

-

MySkinRecipes. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline. [Link]

-

rkcs.org.uk. Synthesis of novel cyclosiloxane monomers containing push–pull. [Link]

-

ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]

-

PMC. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. [Link]

-

MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]

-

Scientific.net. New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. [Link]

-

PubChem. Benzene. [Link]

-

US EPA. Ethanol, 2-[(2-amino-4-nitrophenyl)amino]- - Substance Details - SRS. [Link]

-

MDPI. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. [Link]

-

Journal of Chemical and Pharmaceutical Research. Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. [Link]

-

PubChem. 2,2',3,4,4',5,5',6-Octabromodiphenyl ether. [Link]

-

PubChem. 2-Methyl-4-nitroaniline. [Link]

-

AA Blocks. N-Acetyl-D-galactosamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities | MDPI [mdpi.com]

- 5. New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers [article.sapub.org]

A Technical Guide to Determining the Organic Solvent Solubility of 2-(Methyl(4-nitrophenyl)amino)ethanol

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, formulation development, and process chemistry. This guide provides a comprehensive, technically detailed framework for researchers, chemists, and drug development professionals to accurately determine the solubility of 2-(Methyl(4-nitrophenyl)amino)ethanol in a range of organic solvents. While extensive solubility data for this specific compound is not widely published, this document equips scientists with the authoritative methodology to generate this crucial data in-house. The protocol herein is centered on the gold-standard isothermal equilibrium (shake-flask) method, coupled with quantitative analysis via UV-Visible spectrophotometry, a technique well-suited to the chromophoric nature of the target molecule.

Introduction: The Imperative of Solubility Profiling

This compound is a nitroaromatic compound with a molecular structure suggesting its potential utility as an intermediate in chemical synthesis, particularly in the development of dyes, materials, or pharmaceutical agents. The success of its application in these fields is fundamentally tied to its solubility characteristics. Poor solubility can impede reaction kinetics, complicate purification processes, and, in the context of drug development, lead to low bioavailability and therapeutic variability.[1][2]

Therefore, establishing a robust solubility profile across a spectrum of organic solvents, from non-polar to polar, is not merely a characterization step but a foundational pillar for rational process design and formulation. This guide provides a self-validating, step-by-step protocol to bridge the existing data gap and empower researchers to make informed decisions.

Physicochemical Properties of the Solute:

-

IUPAC Name: 2-[methyl(4-nitrophenyl)amino]ethan-1-ol[3]

-

Molecular Formula: C₉H₁₂N₂O₃[3]

-

Molecular Weight: 196.2 g/mol [3]

-

Structure: The molecule contains a polar nitro group (-NO₂), a hydrogen-bond-accepting tertiary amine, and a hydrogen-bond-donating hydroxyl group (-OH). These features suggest a complex solubility behavior that will be highly dependent on the specific solute-solvent interactions.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:

-

Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment, favoring interactions with polar solvents like acetone, acetonitrile, and ethyl acetate.

-

Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as acceptors. This predicts favorable solubility in protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in non-polar solvents like toluene, though this is likely to be limited by the polar functional groups.

A solvent's relative polarity is a useful, albeit simplified, metric for predicting these interactions.[4][5][6] A systematic investigation across a range of solvents with varying polarities is essential for a complete profile.

The Gold-Standard Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask or isothermal equilibrium method.[7][8][9] This technique ensures that the solvent is fully saturated with the solute, representing a true equilibrium state. The protocol described below is designed for accuracy and reproducibility.

Materials and Equipment

-

Solute: this compound, solid, purity >98%.

-

Solvents: A selection of analytical grade organic solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Dimethyl Sulfoxide).[10]

-

Apparatus:

-

Analytical balance (4-decimal place).

-

Glass scintillation vials (e.g., 20 mL) with PTFE-lined caps.

-

Orbital shaker or rotator capable of maintaining a constant temperature.

-

Temperature-controlled incubator or water bath set to 25 °C (or desired temperature).

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes (Class A).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

Experimental Workflow

The workflow is a multi-step process designed to ensure equilibrium is reached and the sample is analyzed accurately.

Detailed Step-by-Step Methodology

Causality and Trustworthiness: Each step is critical for a self-validating system. Following this protocol ensures that the final solubility value is a true representation of the compound's thermodynamic limit in that solvent.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a glass vial. The key is to ensure a visible excess of solid remains after equilibration, confirming saturation.[11]

-

Using a Class A pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.

-

Prepare a minimum of three replicate vials for each solvent to assess variability.[11]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation.

-

Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate, but preliminary experiments should be conducted to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between two time points, e.g., 24 and 48 hours).[7][8]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.[7]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise inflate the measured concentration. The filter material must be chemically compatible with the solvent.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve (see Section 4.0). This requires a precise dilution factor (e.g., 1:100 or 1:1000).

-

Analytical Method: Quantification by UV-Vis Spectrophotometry

The nitroaromatic structure of the target compound imparts a strong UV-Visible chromophore, making spectrophotometry an ideal method for quantification.[1][12][13] The method relies on the Beer-Lambert Law, which states a linear relationship between absorbance and concentration.[14][15][16]

Instrument Setup

-

Perform a wavelength scan of a moderately concentrated solution of the compound in a chosen solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λ-max). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity and minimizes error.[16][17]

-

Use the pure solvent as a blank to zero the instrument before each measurement.

Preparation of Calibration Curve

A robust calibration curve is the foundation of accurate quantification.[17][18]

-

Prepare a Stock Solution: Accurately weigh a known mass of the compound (e.g., 10 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 100.0 mL of ethanol) in a Class A volumetric flask.

-

Create Standard Solutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ-max.

-

Plot and Analyze: Plot Absorbance vs. Concentration. The resulting graph should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An acceptable R² value must be > 0.995.[16]

Sources

- 1. rootspress.org [rootspress.org]

- 2. evotec.com [evotec.com]

- 3. This compound | 18226-16-9 [amp.chemicalbook.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. hinotek.com [hinotek.com]

- 15. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 16. stevesopenlab.org [stevesopenlab.org]

- 17. researchgate.net [researchgate.net]

- 18. How do you use the Beer-Lambert Law to perform quantitative analysis? : Shimadzu Scientific Instruments [ssi.shimadzu.com]

Spectroscopic Characterization of 2-(Methyl(4-nitrophenyl)amino)ethanol: A Technical Guide

Abstract

Introduction: The Imperative of Spectroscopic Validation

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical architecture of a compound, revealing intricate details about its atomic composition, connectivity, and functional groups. 2-(Methyl(4-nitrophenyl)amino)ethanol, a substituted nitroaniline, possesses a unique combination of structural features—a nitro-aromatic ring, a tertiary amine, and a primary alcohol—that give rise to characteristic spectroscopic signatures.

The validation of such structures is paramount, as even minor structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide will navigate the spectroscopic landscape of this molecule, providing a framework for its identification and characterization.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the prerequisite for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

IR Spectral Analysis

Analysis of the Analogue: 2-(4-Nitroanilino)ethanol

The IR spectrum of 2-(4-Nitroanilino)ethanol will exhibit characteristic absorption bands for its functional groups:

-

N-H Stretch: A sharp to medium absorption around 3300-3500 cm⁻¹.

-

O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

N-O Stretch (Nitro Group): Two strong absorptions, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1300-1350 cm⁻¹.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

Predicted IR Spectrum of this compound

The key difference in the IR spectrum of the target molecule will be the absence of the N-H stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O Symmetric Stretch | 1300 - 1350 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-O Stretch | 1000 - 1250 | Strong |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Figure 4: General workflow for mass spectrometry.

Mass Spectral Analysis

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₁₂N₂O₃, which corresponds to a molecular weight of 196.20 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 196.

-

Protonated Molecule ([M+H]⁺): In an electrospray ionization (ESI) mass spectrum, the base peak would likely be the protonated molecule at m/z = 197.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve:

-

Loss of the hydroxyl group or water.

-

Cleavage of the C-C bond in the ethanolamine side chain.

-

Fragmentation of the nitro group.

-

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques. While direct experimental data for this compound is not readily found in the public domain, a combination of data from close structural analogues and a strong foundational understanding of spectroscopic principles allows for a reliable prediction of its spectral properties. This guide provides a robust framework for researchers to approach the structural verification of this and related molecules, underscoring the importance of a multi-faceted analytical approach in modern chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266154, 2-(4-Nitroanilino)ethanol. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. In P.J. Linstrom & W.G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to Elucidating the Biological Activity of 2-(Methyl(4-nitrophenyl)amino)ethanol

Introduction

The compound 2-(Methyl(4-nitrophenyl)amino)ethanol presents a compelling subject for biological investigation due to its hybrid structure, incorporating both a nitroaromatic system and an ethanolamine moiety. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[1][2] Their mechanism of action is often tied to the bioreduction of the nitro group within cells, leading to the formation of cytotoxic reactive intermediates.[3][4] Concurrently, the ethanolamine fragment is a component of biological tissues and can exhibit neuromodulatory or other cell signaling activities.[5][6]

This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to systematically uncover the compound's potential cytotoxic, antimicrobial, and enzyme-inhibiting properties. The methodologies described herein are grounded in established principles of drug discovery and toxicology, emphasizing robust, self-validating experimental design to ensure data integrity and reproducibility.

Section 1: Foundational Biological Assessment Strategy

The core strategy is to progress from broad, high-throughput screening to more specific mechanistic inquiries. This approach efficiently identifies the most pronounced biological effects while conserving resources. The initial phase focuses on two key areas where the compound's structure suggests potential activity: general cytotoxicity and antimicrobial efficacy. Positive results in these foundational assays would then justify deeper mechanistic studies, such as enzyme inhibition.

The following diagram outlines the proposed investigational workflow.

Caption: High-level workflow for evaluating the biological potential of a novel compound.

Section 2: Cytotoxicity Assessment

Rationale: Evaluating the cytotoxic potential of a new chemical entity is a critical first step in drug discovery and development.[7][8] It provides essential data on the concentration range at which the compound may be harmful to cells, establishing a therapeutic window and guiding dose selection for subsequent assays.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

1. Cell Culture and Seeding:

- Select a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

- Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform a serial dilution of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept below 0.5%.

- Include control wells:

- Vehicle Control: Cells treated with media containing the same concentration of DMSO as the compound wells.

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

- Blank: Media only (no cells).

- Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Incubate for 48-72 hours.

3. MTT Assay and Data Acquisition:

- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

- Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Subtract the blank absorbance from all other readings.

- Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

- Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Cytotoxicity

The results should be summarized in a clear, tabular format.

| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| HeLa (Cervical Cancer) | TBD | TBD |

| A549 (Lung Cancer) | TBD | TBD |

| MCF-7 (Breast Cancer) | TBD | TBD |

| HEK293 (Non-Cancerous) | TBD | TBD |

Section 3: Antimicrobial Activity Screening

Rationale: The nitro group is a well-known pharmacophore in many antimicrobial drugs.[1][2] Its presence in the test compound warrants a thorough investigation of its activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution MIC Assay

1. Microorganism Preparation:

- Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

- Prepare a fresh inoculum of each microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to the final required concentration of 5 x 10⁵ CFU/mL.

2. Compound Dilution:

- In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

3. Inoculation and Incubation:

- Add the standardized microbial inoculum to each well of the plate.

- Include control wells:

- Growth Control: Microbes in broth with no compound.

- Sterility Control: Broth only.

- Positive Control: Microbes treated with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

- Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

4. MIC Determination:

- The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

- Optionally, a growth indicator like Resazurin can be added to aid in visualizing viability.[11]

Data Presentation: Antimicrobial Activity

Summarize the MIC values for each tested microorganism.

| Microorganism | Strain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (Gram +) | ATCC 29213 | TBD | TBD (Ciprofloxacin) |

| E. coli (Gram -) | ATCC 25922 | TBD | TBD (Ciprofloxacin) |

| P. aeruginosa (Gram -) | ATCC 27853 | TBD | TBD (Ciprofloxacin) |

| C. albicans (Yeast) | ATCC 90028 | TBD | TBD (Fluconazole) |

Section 4: Mechanistic Exploration - Enzyme Inhibition

Rationale: A primary mechanism of action for bioactive nitroaromatic compounds is their enzymatic reduction by nitroreductases (NTRs).[3] This process can produce reactive nitroso and hydroxylamine intermediates that are often responsible for the compound's cytotoxic or antimicrobial effects.[1] Assessing whether this compound can act as a substrate or inhibitor for these enzymes is a logical step to elucidate its mechanism. Enzyme inhibition assays are fundamental tools in drug discovery for this purpose.[12][13]

Conceptual Framework: Nitroreductase Activity Assay

This assay would measure the ability of the test compound to be reduced by a purified nitroreductase enzyme, often by monitoring the consumption of a cofactor like NADH or NADPH.

1. Assay Components:

- Purified nitroreductase enzyme (e.g., from E. coli).

- Cofactor: NADPH or NADH.

- Test Compound: this compound.

- Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

2. Procedure Outline:

- The reaction is initiated by adding the enzyme to a solution containing the buffer, cofactor, and the test compound.

- The rate of cofactor oxidation (NADH to NAD⁺) is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

- The kinetic parameters (Km, Vmax) for the compound as a substrate can be determined by varying its concentration.

Potential Mechanism of Action: Reductive Activation

The biological activity of many nitro-compounds is dependent on their activation within the target cell or microorganism. This often involves a "futile cycle" under aerobic conditions or a multi-step reduction under anaerobic conditions.

Caption: Reductive activation pathway of nitroaromatic compounds.[3][4]

Section 5: Conclusion and Future Directions

This guide outlines a foundational, multi-pronged strategy to characterize the biological activity of this compound. The initial cytotoxicity and antimicrobial screens will categorize the compound's primary effects and establish effective concentration ranges.

-

If significant cytotoxicity is observed, especially against cancer cell lines with selectivity over non-cancerous cells, future work should focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis assays) and exploring its potential as an antineoplastic agent.

-

If potent antimicrobial activity is identified, subsequent studies should determine the spectrum of activity against a broader panel of resistant strains, assess whether the effect is bactericidal or bacteriostatic (e.g., time-kill kinetics assays), and investigate potential resistance mechanisms.[11]

-

If the compound shows activity in both areas, mechanistic studies, such as the proposed enzyme assays, will be crucial to determine if a common pathway, like reductive activation, is responsible for both effects.

The systematic application of these protocols will generate a robust preliminary dataset, providing critical insights into the toxicological and pharmacological profile of this compound and guiding its trajectory in the drug discovery pipeline.

References

- Olender, D., Żwawiak, J., and Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.

- Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.

- O'Connor, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- da Silva, A.B.F., et al. (n.d.).

- Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.

- Al-Rimawi, F., et al. (n.d.).

- Biobide. (n.d.).

- Petrović, M., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- O'Connor, C., et al. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- Ju, K.S., & Parales, R.E. (n.d.).

- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

- ChemFaces. (n.d.). 2-Aminoethanol | CAS:141-43-5. ChemFaces.

- NICNAS. (2016). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT.

- Revvity. (n.d.). Cytotoxicity Assays.

- NICNAS. (2015). Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment.

- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.

- PharmaCompass. (n.d.). Ethanolamine. PharmaCompass.com.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. 2-Aminoethanol | CAS:141-43-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Ethanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. opentrons.com [opentrons.com]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.biobide.com [blog.biobide.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS No. 18226-16-9), a nitroaromatic compound with potential applications in chemical synthesis and materials science. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from commercial sources and provides a detailed examination of its probable synthetic routes, and predicted properties, based on established chemical principles and data from structurally analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into the chemistry of N-substituted nitroanilines.

Introduction and Historical Context

This compound, also known as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline, belongs to the class of N-substituted nitroanilines. While the specific discovery and detailed historical account of this compound are not well-documented in readily available literature, its structural motifs are rooted in the rich history of synthetic organic chemistry, particularly in the development of dyes and pharmaceutical intermediates.

The emergence of disperse dyes in the 1920s, designed for coloring hydrophobic fibers like cellulose acetate, spurred extensive research into non-ionic, sparingly water-soluble chromophores.[1][2][3] Aromatic nitro compounds, particularly nitroanilines, became crucial building blocks for azo and anthraquinone dyes, which constitute the majority of disperse dyes.[1][4] The functionalization of the amino group in nitroanilines, such as through N-alkylation and the introduction of hydroxyethyl groups, was a key strategy to fine-tune the dyeing properties, including color, affinity for the fiber, and fastness. It is within this context of industrial dye chemistry that the synthesis of compounds like this compound was likely first explored.

Physicochemical and Spectral Properties

Authoritative, peer-reviewed data on the physicochemical properties of this compound are scarce. However, data from various chemical suppliers provide a consistent, albeit unreferenced, profile of the compound. These properties are summarized in the table below. It is important to note that these values should be considered provisional until they can be confirmed by dedicated experimental studies.

| Property | Value | Source |

| CAS Number | 18226-16-9 | [1][2][5][6][7] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Not specified (likely a yellow or orange solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to have low water solubility | Inferred |

Predicted Spectral Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the nitro-substituted ring, the methylene protons of the ethyl group, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene ring. The methylene protons adjacent to the nitrogen and the hydroxyl group will exhibit specific splitting patterns depending on their coupling.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for the six aromatic carbons, with the carbon bearing the nitro group being the most deshielded. Signals for the methyl carbon and the two methylene carbons of the hydroxyethyl group will also be present.

-

IR Spectroscopy: The infrared (IR) spectrum is expected to display characteristic absorption bands for the N-H or O-H stretch (if intermolecularly or intramolecularly hydrogen-bonded), C-H stretches (aromatic and aliphatic), strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1365 cm⁻¹ respectively), and C-O stretching of the primary alcohol.

-

Mass Spectrometry: The mass spectrum (MS) should show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the C-N bond.

Synthesis of this compound

Route 1: Nucleophilic Aromatic Substitution (SNA)

This approach involves the reaction of an activated nitroaromatic compound with an appropriate amine. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making this a feasible synthetic route.

Reaction Scheme:

Caption: Proposed SNAr synthesis of this compound.

Experimental Protocol (Hypothetical):

Materials:

-

4-Fluoronitrobenzene

-

2-(Methylamino)ethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), 2-(methylamino)ethanol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a suitable volume of DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Choice of Substrate: 4-Fluoronitrobenzene is a common substrate for SNAr reactions as fluoride is a good leaving group in this context.

-

Base: Potassium carbonate is a mild base used to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like DMSO is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially given the moderate nucleophilicity of the secondary amine.

Route 2: N-Alkylation of N-Methyl-4-nitroaniline

This method involves the alkylation of a pre-formed N-methyl-4-nitroaniline with a reagent that introduces the hydroxyethyl group.

Reaction Scheme:

Caption: Proposed N-alkylation synthesis of this compound.

Experimental Protocol (Hypothetical):

Materials:

-

N-Methyl-4-nitroaniline

-

2-Chloroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-methyl-4-nitroaniline (1.0 eq) in anhydrous DMF to the suspension. Stir the mixture at 0 °C for 30 minutes.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture at 0 °C.

-